methyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]amino}benzoate
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Overview
Description
Methyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]amino}benzoate, also known as MBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBC is a benzotriazole-based UV absorber that is widely used in the synthesis of polymers, coatings, and plastics to protect against UV radiation. In
Mechanism of Action
Methyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]amino}benzoate functions as a UV absorber by absorbing UV radiation and dissipating the absorbed energy as heat. The absorption of UV radiation by methyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]amino}benzoate prevents the formation of free radicals and other reactive species that can damage polymers, coatings, and plastics. In photodynamic therapy, methyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]amino}benzoate acts as a photosensitizer by absorbing light and generating reactive oxygen species that can induce cell death in cancer cells.
Biochemical and Physiological Effects
methyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]amino}benzoate has been shown to have low toxicity and is generally considered safe for use in various applications. However, some studies have reported potential cytotoxic effects of methyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]amino}benzoate on certain cell lines. methyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]amino}benzoate has also been shown to have anti-inflammatory effects and may have potential as a therapeutic agent for inflammatory diseases.
Advantages and Limitations for Lab Experiments
Methyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]amino}benzoate is a widely used UV absorber that is easy to synthesize and has low toxicity. It is also stable under various conditions and has good compatibility with other materials. However, methyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]amino}benzoate has limited solubility in water, which can make it difficult to incorporate into aqueous systems. Additionally, methyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]amino}benzoate can be sensitive to certain chemicals and conditions, which can affect its performance as a UV absorber.
Future Directions
There are several potential future directions for research on methyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]amino}benzoate. One area of interest is the development of new methods for the synthesis of methyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]amino}benzoate that can improve its purity and yield. Another area of interest is the investigation of the potential cytotoxic effects of methyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]amino}benzoate on different cell lines and the development of new formulations that can reduce any potential toxicity. Additionally, there is potential for the development of new applications for methyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]amino}benzoate in areas such as drug delivery and tissue engineering.
Synthesis Methods
The synthesis of methyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]amino}benzoate involves the reaction of 4-aminobenzoic acid with 1-methyl-1H-1,2,3-benzotriazole-5-carbonyl chloride in the presence of a base. The reaction proceeds through an amide bond formation, resulting in the formation of methyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]amino}benzoate. The purity of the synthesized methyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]amino}benzoate can be improved through recrystallization or column chromatography.
Scientific Research Applications
Methyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]amino}benzoate has numerous scientific research applications, particularly in the field of polymer chemistry. It is widely used as a UV absorber in the synthesis of polymers, coatings, and plastics to protect against UV radiation. methyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]amino}benzoate is also used in the formulation of sunscreens and other cosmetic products to protect against UV radiation. Additionally, methyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]amino}benzoate has been investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
properties
IUPAC Name |
methyl 4-[(1-methylbenzotriazole-5-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-20-14-8-5-11(9-13(14)18-19-20)15(21)17-12-6-3-10(4-7-12)16(22)23-2/h3-9H,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWUMIFTCNWDBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(1-methylbenzotriazole-5-carbonyl)amino]benzoate |
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